4-(2-Piperidin-1-yl-ethoxy)-phenylamine

Overview

Description

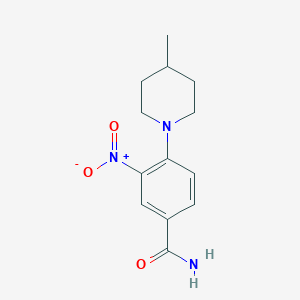

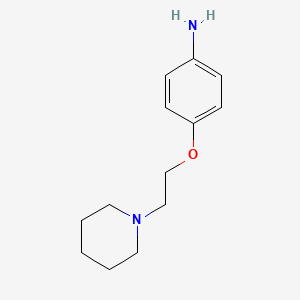

“4-(2-Piperidin-1-yl-ethoxy)-phenylamine” is a chemical compound with the CAS Number: 38948-27-5. It has a molecular weight of 220.31 . This compound is also known as 4-[2-(1-piperidinyl)ethoxy]aniline .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a piperidine moiety via an ethoxy linker .Physical And Chemical Properties Analysis

“this compound” is a solid or viscous liquid at room temperature . Its hydrochloride form has a molecular weight of 285.77 .Scientific Research Applications

Bioorganic & Medicinal Chemistry

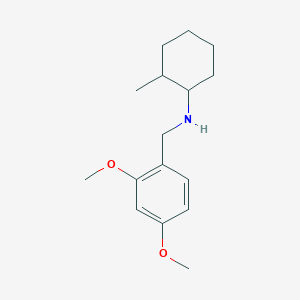

A study by Hu et al. (2001) explored novel sulfonamides derived from 4-piperidin-1-yl-phenylamine for biological activity on the human beta(3)-adrenergic receptor. These compounds displayed potent agonist properties at the beta(3) receptor and showed selectivity over beta(1) and beta(2) receptors. This indicates potential applications in targeting specific adrenergic receptors (Hu et al., 2001).

Journal of the Korean Society for Applied Biological Chemistry

Choi et al. (2010) and Nam et al. (2011) both studied the fungicidal activities of compounds including 4-piperidin-1-yl-phenylamine derivatives. Their findings suggested significant antifungal properties against Phytophthora capsici, a phytopathogenic fungus. These studies underline the potential of such compounds in agricultural applications, particularly in the management of plant diseases (Choi et al., 2010); (Nam et al., 2011).

European Journal of Medicinal Chemistry

Yadav et al. (2011) investigated chiral piperidin-4-ols based on 4-piperidin-1-yl-phenylamine for developing novel Selective Estrogen Receptor Modulators (SERMs). Their research provides insights into the potential use of these compounds in cancer therapy, particularly in targeting estrogen-responsive breast cancer cells (Yadav et al., 2011).

Antimicrobial Agents and Chemotherapy

Kim et al. (2011) demonstrated that a compound containing a 4-piperidin-1-yl-phenylamine structure selectively killed bacterial persisters without affecting normal antibiotic-sensitive cells. This highlights its potential application in addressing bacterial resistance and persistent infections (Kim et al., 2011).

Journal of Medicinal Chemistry

Prisinzano et al. (2002) explored the binding affinity of 4-piperidin-1-yl-phenylamine analogues to the dopamine transporter. The research contributes to the understanding of the molecular interactions with neurotransmitter transporters, relevant in neurological disorders and drug abuse treatments (Prisinzano et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine is the Estrogen receptor alpha . This receptor is a member of the steroid hormone receptor family and plays a crucial role in the regulation of eukaryotic gene expression, affecting cellular proliferation and differentiation in target tissues .

Mode of Action

It is known that the compound interacts with its target, the estrogen receptor alpha . The interaction between the compound and its target may result in changes in the receptor’s activity, which could potentially influence various cellular processes .

Biochemical Pathways

Given its interaction with the estrogen receptor alpha, it is likely that the compound influences pathways related to cellular proliferation and differentiation .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability .

Result of Action

Given its interaction with the estrogen receptor alpha, it is likely that the compound has an impact on cellular proliferation and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

properties

IUPAC Name |

4-(2-piperidin-1-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBHKDHFDNLZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192242 | |

| Record name | 4-(2-Piperidinoethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38948-27-5 | |

| Record name | 4-[2-(1-Piperidinyl)ethoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38948-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidinoethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038948275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Piperidinoethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-piperidinoethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)

![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)

![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)

![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)

![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)

![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)

![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)

![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)